1-Bromo-10-chlorodecane
Overview
Description
1-Bromo-10-chlorodecane is an organic compound with the molecular formula C10H20BrCl It is a member of the haloalkane family, characterized by the presence of both bromine and chlorine atoms attached to a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-10-chlorodecane can be synthesized through a halogen exchange reaction. One common method involves the reaction of 1-decanol with phosphorus tribromide (PBr3) to form 1-bromodecane, followed by chlorination using thionyl chloride (SOCl2) to introduce the chlorine atom .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale halogenation processes. The use of automated reactors and controlled environments ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-10-chlorodecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as alcohols, amines, or ethers can be formed.
Elimination Reactions: The major products are alkenes, such as 1-decene.
Scientific Research Applications
1-Bromo-10-chlorodecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in the study of biological processes involving halogenated compounds.
Medicine: Research into its potential use in drug development is ongoing, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-10-chlorodecane involves its reactivity with nucleophiles and bases. The presence of both bromine and chlorine atoms makes it a versatile compound for various substitution and elimination reactions. These reactions often proceed through the formation of carbocation intermediates, which then undergo further transformations .
Comparison with Similar Compounds
1-Bromodecane: Similar in structure but lacks the chlorine atom.
1-Chlorodecane: Similar in structure but lacks the bromine atom.
1-Iododecane: Contains an iodine atom instead of bromine or chlorine.
Uniqueness: 1-Bromo-10-chlorodecane is unique due to the presence of both bromine and chlorine atoms, which allows for a wider range of chemical reactions compared to its mono-halogenated counterparts. This dual halogenation provides enhanced reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
1-bromo-10-chlorodecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrCl/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJBCNIDVLQCBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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